
(S)-3-Methoxy-1-butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methoxy-1-butyne is an organic compound with the molecular formula C₅H₈O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the third carbon of a butyne chain. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-3-Methoxy-1-butyne can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with methanol in the presence of a strong base, such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Methoxy-1-butyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various ethers or alcohols.
Applications De Recherche Scientifique
(S)-3-Methoxy-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with chiral centers.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs with specific stereochemistry, which is crucial for their biological activity.
Industry: this compound is employed in the manufacture of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-3-Methoxy-1-butyne involves its interaction with specific molecular targets, depending on the context of its use. For instance, in organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form desired products. The methoxy group and the triple bond play significant roles in its reactivity, influencing the pathways and intermediates formed during reactions.
Comparaison Avec Des Composés Similaires
®-3-Methoxy-1-butyne: The enantiomer of (S)-3-Methoxy-1-butyne, with a different spatial arrangement of atoms around the chiral center.
3-Methoxy-2-butyne: A structural isomer with the methoxy group attached to the second carbon.
3-Methoxy-1-propyne: A homologous compound with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its specific (S) configuration, which imparts distinct chemical and physical properties. This configuration is crucial for its reactivity and interactions in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C5H8O |
|---|---|
Poids moléculaire |
84.12 g/mol |
Nom IUPAC |
(3S)-3-methoxybut-1-yne |
InChI |
InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3/t5-/m0/s1 |
Clé InChI |
IQZDPIFYYGRHQI-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C#C)OC |
SMILES canonique |
CC(C#C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



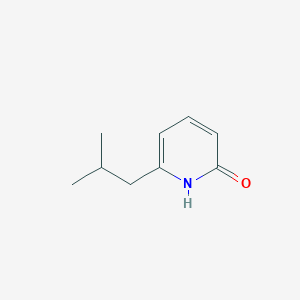

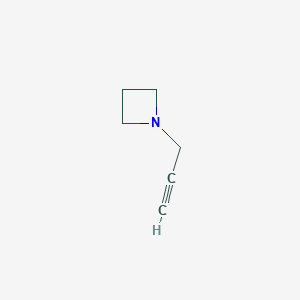
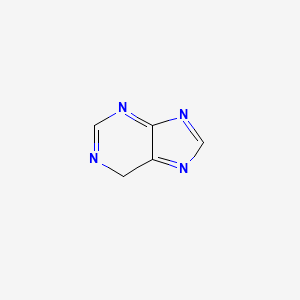

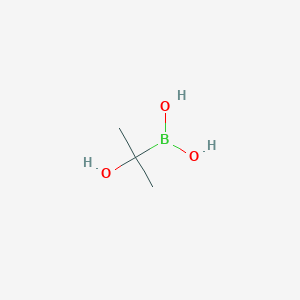

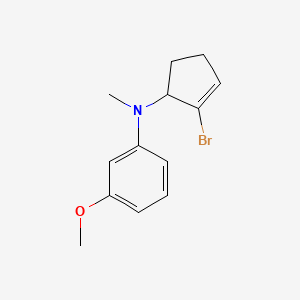
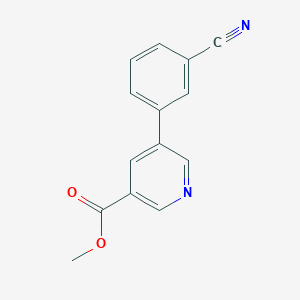
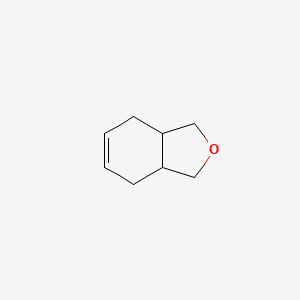
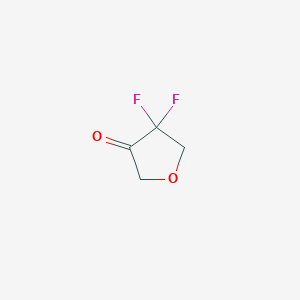
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)

